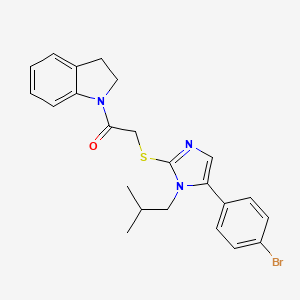

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promising results in various preclinical studies. The purpose of

Aplicaciones Científicas De Investigación

Anticancer Potential

A method for assembling the imidazo[2,1-b][1,3]thiazole system, closely related to the compound , has shown potential anticancer activity. This synthesis pathway, involving reactions with bromo ketones and 2-aminothiazoles, led to compounds with moderate efficacy in suppressing the growth of kidney cancer cells, and to a lesser extent, prostate cancer, colon cancer, and leukemia cells Л. М. Потиха & В. С. Броварец, 2020.

Cholinesterase Inhibition for Alzheimer's Research

The synthesis of tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone, has been explored for their anticholinesterase activities. These compounds have shown promise as inhibitors of acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment. Specifically, compounds exhibited significant inhibitory effects on AChE, suggesting their potential for further research in Alzheimer's disease management Usama Abu Mohsen et al., 2014.

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone have been synthesized with a focus on their antimicrobial and antifungal properties. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines exhibited significant antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole V. Reddy & K. R. Reddy, 2010. This research highlights the potential of such compounds in addressing resistant microbial strains.

Anti-inflammatory and Analgesic Properties

The synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles has been investigated for their potential anti-inflammatory and analgesic properties. Some analogues in this category were found to be more potent than phenylbutazone and indomethacin, key drugs in managing pain and inflammation. This research opens avenues for the development of new therapeutic agents in pain management and inflammatory conditions T. Sharpe et al., 1985.

Propiedades

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3OS/c1-16(2)14-27-21(18-7-9-19(24)10-8-18)13-25-23(27)29-15-22(28)26-12-11-17-5-3-4-6-20(17)26/h3-10,13,16H,11-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJMDIOTNODJTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)

![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)

![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)

![methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2682796.png)

![5-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)

![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)

![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)